Atorvastatin Lactam Lactone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Atorvastatin lactam lactone is a derivative of atorvastatin, a widely used statin medication Statins are known for their ability to lower lipid levels and reduce the risk of cardiovascular diseases

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of atorvastatin lactam lactone involves a multi-step process. One of the methods includes a Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions. This reaction involves 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone in the presence of ytterbium triflate and silver nitrate. The reaction is followed by hydrolytic deprotection and lactonization to yield atorvastatin lactone .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar multi-step processes. The use of high-speed vibration milling and other mechanochemical techniques is favored due to their efficiency and environmental benefits .

化学反応の分析

Types of Reactions: Atorvastatin lactam lactone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the lactone form back to its hydroxy acid form.

Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

科学的研究の応用

Pharmacokinetics and Drug Interactions

Atorvastatin is primarily used as a cholesterol-lowering agent through the inhibition of HMG-CoA reductase. Its lactone form plays a crucial role in its pharmacokinetics. Recent studies have highlighted the importance of understanding the conversion between atorvastatin acid and atorvastatin lactone, particularly in the context of gastric pH levels and drug absorption.

Key Findings:

- Gastric Acid Conversion: Atorvastatin can convert to its lactone form in acidic environments, which significantly affects its bioavailability. A physiologically-based pharmacokinetic model demonstrated that this conversion is essential for predicting atorvastatin's pharmacokinetics when administered with other drugs or under varying gastric conditions .

- Impact on Drug Metabolism: Atorvastatin lactone exhibits a high affinity for CYP3A4, suggesting that interactions with CYP3A4 inhibitors could alter the expected pharmacokinetic profile of atorvastatin .

Therapeutic Applications

Atorvastatin lactam lactone has been studied for its therapeutic effects beyond lipid-lowering. It has shown potential benefits in various conditions linked to cardiovascular health.

Clinical Implications:

- Myopathy Risk: Elevated levels of atorvastatin lactone have been associated with statin-induced myopathy, indicating that this metabolite may contribute to muscle toxicity observed in some patients .

- Pleiotropic Effects: Statins, including atorvastatin, have pleiotropic effects such as anti-inflammatory and immunomodulatory properties. The lactone form may enhance these effects, offering additional therapeutic benefits .

Case Studies and Clinical Trials

Several clinical studies have explored the implications of atorvastatin lactone in patient populations, particularly those at risk for cardiovascular events.

Notable Case Studies:

- A study found that patients experiencing atorvastatin-induced myopathy had significantly increased levels of both the acid and lactone forms of atorvastatin compared to those without myopathy . This suggests a potential mechanism whereby higher concentrations of the lactone contribute to adverse effects.

- Another investigation indicated that alterations in the metabolic pattern of atorvastatin metabolites could predict patient responses to therapy, emphasizing the need for personalized medicine approaches based on individual metabolic profiles .

Comparative Analysis of Atorvastatin Forms

The following table summarizes key differences between atorvastatin acid and this compound regarding their pharmacological properties and clinical implications.

| Property | Atorvastatin Acid | This compound |

|---|---|---|

| Form | Active pharmaceutical ingredient | Metabolite |

| Mechanism | HMG-CoA reductase inhibition | Potentially higher toxicity |

| Bioavailability | Lower in acidic environments | Higher due to conversion |

| CYP Interaction | Moderate | High affinity for CYP3A4 |

| Clinical Effects | Cholesterol reduction | Myopathy risk, pleiotropic effects |

作用機序

Atorvastatin lactam lactone exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme is crucial for the biosynthesis of cholesterol in the liver. By inhibiting this enzyme, this compound reduces the production of cholesterol, leading to lower lipid levels in the blood. The compound also increases the expression of low-density lipoprotein receptors on hepatocyte membranes, enhancing the catabolism of low-density lipoprotein .

類似化合物との比較

Lovastatin: Another statin with a similar mechanism of action but different chemical structure.

Pravastatin: Known for its hydrophilic nature, making it different from the more lipophilic atorvastatin lactam lactone.

Rosuvastatin: A statin with a higher potency and different pharmacokinetic profile.

Uniqueness: this compound is unique due to its specific lactone structure, which influences its chemical reactivity and pharmacological properties.

生物活性

Atorvastatin, a widely used statin, is primarily recognized for its role as an HMG-CoA reductase inhibitor, which is crucial in cholesterol biosynthesis. Among its various metabolites, the Atorvastatin Lactam Lactone form has garnered attention due to its distinct biological activities and implications in clinical outcomes. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Atorvastatin and Its Metabolites

Atorvastatin is metabolized extensively in the liver, primarily through the cytochrome P450 3A4 enzyme system. It exists in both acid and lactone forms, with the lactone form being particularly significant due to its pharmacological effects. The lactone metabolites include 4-Hydroxy Atorvastatin Lactone and 2-Hydroxy Atorvastatin Calcium Salt , which play a role in the drug's efficacy and safety profile.

Biological Activity

1. Mechanism of Action:

Atorvastatin acts as a competitive inhibitor of HMG-CoA reductase, leading to reduced cholesterol synthesis in the liver. This mechanism results in increased hepatic uptake of LDL cholesterol, thereby lowering plasma LDL levels while slightly increasing HDL cholesterol levels .

2. Pharmacokinetics:

The pharmacokinetic parameters for atorvastatin acid and its lactone metabolite have been characterized through various studies. A population pharmacokinetics model indicated that atorvastatin lactone exhibits different clearance rates compared to its acid form, with significant implications for dosing and efficacy .

| Parameter | Atorvastatin Acid | Atorvastatin Lactone |

|---|---|---|

| Apparent Clearance (L/h) | 504 | 116 |

| Volume of Distribution (L) | 3250 | 137 |

| Absorption Rate Constant (h^-1) | 3.5 | - |

Clinical Implications

Case Studies:

Recent studies have highlighted the clinical significance of atorvastatin lactone levels. In a multicenter trial involving 1458 cardiology patients, increased production of atorvastatin lactone was associated with higher risks of Major Adverse Cardiovascular Events (MACE) and all-cause mortality . Specifically, patients with lactone concentrations ≥3.9 ng/mL had a hazard ratio (HR) of 2.45 for MACE.

3. Myotoxicity:

Research has shown that atorvastatin lactone forms are more potent in inducing myotoxicity compared to their acid counterparts. A study demonstrated that atorvastatin lactone exhibited a 14-fold higher potency to induce muscle cell toxicity than atorvastatin acid . This finding underscores the importance of differentiating between these forms when evaluating statin-related muscle adverse effects.

Comparative Studies

Comparative studies on various statins have revealed differences in their biological behavior and effects on cancer cell lines. For instance, atorvastatin has shown potential antitumor effects in pancreatic cancer models, indicating that its metabolites may influence cancer cell viability differently than other statins .

特性

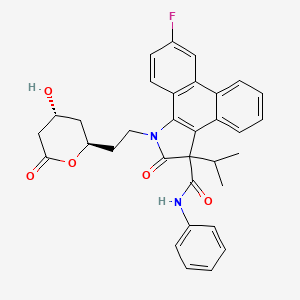

IUPAC Name |

9-fluoro-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-2-oxo-N-phenyl-3-propan-2-ylphenanthro[9,10-b]pyrrole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31FN2O5/c1-19(2)33(31(39)35-21-8-4-3-5-9-21)29-25-11-7-6-10-24(25)27-16-20(34)12-13-26(27)30(29)36(32(33)40)15-14-23-17-22(37)18-28(38)41-23/h3-13,16,19,22-23,37H,14-15,17-18H2,1-2H3,(H,35,39)/t22-,23-,33?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJQXFHKZVGEEE-ZHHXWWMDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CCC5CC(CC(=O)O5)O)C(=O)NC6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CC[C@@H]5C[C@H](CC(=O)O5)O)C(=O)NC6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31FN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。